Cas no 2137477-76-8 (2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid)

2-Amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid is a brominated imidazole-derived amino acid with potential applications in medicinal chemistry and biochemical research. Its structure features a dibromo-substituted imidazole ring, which may enhance reactivity in electrophilic or nucleophilic substitution reactions, making it a useful intermediate in synthetic pathways. The ethyl group at the 2-position of the imidazole ring contributes to steric and electronic modulation, while the amino acid backbone offers compatibility with peptide synthesis or derivatization. This compound’s unique halogenation pattern could be valuable in designing enzyme inhibitors or probes for studying biological systems. Its stability and functional group diversity make it a versatile building block for specialized chemical investigations.
2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid structure
2137477-76-8 structure
Product Name:2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid
CAS No:2137477-76-8
MF:C9H13Br2N3O2
MW:355.026420354843
CID:5896536
PubChem ID:165495949
Update Time:2025-05-21

2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid
    • 2137477-76-8
    • EN300-1140872
    • Inchi: 1S/C9H13Br2N3O2/c1-3-5-13-7(10)8(11)14(5)4(2)6(12)9(15)16/h4,6H,3,12H2,1-2H3,(H,15,16)
    • InChI Key: DFHAORRJOOENIO-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=C(CC)N1C(C)C(C(=O)O)N)Br

Computed Properties

  • Exact Mass: 354.93540g/mol
  • Monoisotopic Mass: 352.93745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 81.1Ų

2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid Pricemore >>

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Additional information on 2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid

Comprehensive Overview of 2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid (CAS No. 2137477-76-8)

The compound 2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid (CAS No. 2137477-76-8) is a structurally unique imidazole-derived amino acid that has garnered significant interest in the fields of medicinal chemistry and biochemical research. Its molecular structure features a dibromo-substituted imidazole ring, which is known for its potential applications in drug discovery and enzyme inhibition. Researchers are particularly intrigued by its potential role in modulating biological pathways, making it a subject of ongoing studies in pharmacology and molecular biology.

One of the key reasons for the growing attention toward 2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid is its relevance to targeted therapy development. With the rise of personalized medicine, scientists are exploring how this compound interacts with specific protein targets. The presence of bromine atoms in its structure enhances its ability to participate in halogen bonding, a critical feature for ligand-receptor interactions. This property aligns with current trends in AI-driven drug design, where computational models predict binding affinities for novel compounds.

In addition to its pharmaceutical potential, CAS No. 2137477-76-8 is also being investigated for its utility in bioconjugation and proteomics. The amino acid backbone of the molecule allows for seamless integration into peptide synthesis, making it a valuable building block for biomarker development. Recent advancements in high-throughput screening have further highlighted its compatibility with automated assay systems, addressing the demand for scalable research tools in modern laboratories.

Another area of interest is the compound's stability under various physiological conditions. Studies suggest that the ethyl group and dibromo substitution contribute to its resistance to metabolic degradation, a trait highly sought after in prodrug design. This characteristic is particularly relevant given the increasing focus on oral bioavailability in small-molecule therapeutics. As the pharmaceutical industry shifts toward greener chemistry, the synthesis of 2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid is also being optimized to reduce environmental impact.

From a commercial perspective, the demand for CAS No. 2137477-76-8 is driven by its versatility in research applications. Suppliers and contract research organizations (CROs) are increasingly listing this compound in their catalogs, catering to the needs of academic institutions and biotech startups. Its inclusion in compound libraries for virtual screening further underscores its importance in hit-to-lead optimization pipelines.

Looking ahead, the exploration of 2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid is expected to expand into neuropharmacology and immunomodulation. Preliminary data indicate its potential to cross the blood-brain barrier, opening doors for central nervous system (CNS) drug development. As genomic medicine advances, the integration of this compound into theragnostic platforms could revolutionize precision healthcare.

In summary, 2-amino-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)butanoic acid (CAS No. 2137477-76-8) represents a multifaceted tool for scientific innovation. Its structural features, combined with its bioactive properties, position it at the forefront of cutting-edge research. Whether in drug discovery, biomolecular engineering, or diagnostic applications, this compound continues to inspire breakthroughs across multiple disciplines.

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